molecular formula C13H21N3O2 B7155562 N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide

N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide

Cat. No.: B7155562
M. Wt: 251.32 g/mol
InChI Key: DQMBPYNBIZBWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide is a complex organic compound characterized by its unique cyclopropyl and pyrrolidinone moieties

Properties

IUPAC Name

N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-15(8-12(17)14-9-2-3-9)11-6-7-16(13(11)18)10-4-5-10/h9-11H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMBPYNBIZBWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)C2CCN(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable amino acid derivative under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a strong base to facilitate nucleophilic substitution.

    Coupling of the pyrrolidinone and cyclopropyl groups: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrolidinone moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidinone moieties may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide
  • N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]propionamide
  • N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.